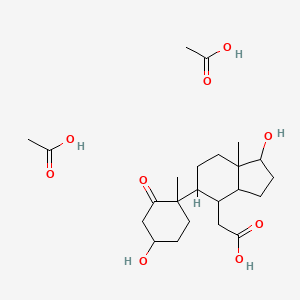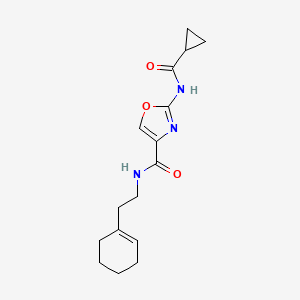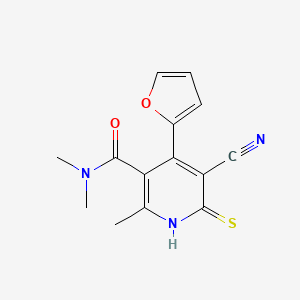
4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Indanacetic Acid Core: This can be achieved through a Friedel-Crafts acylation reaction, where an indane derivative reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction, where a cyclohexyl magnesium bromide reacts with the indanacetic acid derivative.
Hydroxylation and Methylation: Hydroxylation can be performed using a hydroxylating agent like osmium tetroxide, followed by methylation using methyl iodide in the presence of a base.
Diacetate Formation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or acetyl groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Ethers, amines.
科学的研究の応用
4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic or signaling processes.
Gene Expression: Affecting the expression of genes related to inflammation, cell growth, or apoptosis.
類似化合物との比較
Similar Compounds
Indanacetic Acid Derivatives: Compounds with similar indanacetic acid cores but different substituents.
Cyclohexyl Derivatives: Compounds with cyclohexyl groups and varying functional groups.
Uniqueness
4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
acetic acid;2-[1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5.2C2H4O2/c1-18-8-6-14(19(2)7-5-11(20)9-16(19)22)12(10-17(23)24)13(18)3-4-15(18)21;2*1-2(3)4/h11-15,20-21H,3-10H2,1-2H3,(H,23,24);2*1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGAJGYIVQZXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC12CCC(C(C1CCC2O)CC(=O)O)C3(CCC(CC3=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2610487.png)

![1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone](/img/structure/B2610489.png)

![6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2610492.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide](/img/structure/B2610494.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610497.png)



![methyl 2-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2610502.png)
![1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2610507.png)

![methyl 2-[(2Z)-6-chloro-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2610509.png)
